molecular formula C14H18N2O2 B4966925 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide

1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4966925
M. Wt: 246.30 g/mol
InChI Key: OAIWJGHNYOAKDP-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as EPHEDRINE, is a chemical compound that has been widely studied due to its potential therapeutic applications. EPHEDRINE belongs to a class of compounds known as pyrrolidinecarboxamides, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and memory in animal models. In addition, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent antioxidant and neuroprotective properties. This makes it an ideal candidate for the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, one of the limitations of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to be toxic at high doses, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One of the most promising areas of research is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide for the treatment of these diseases. In addition, more research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide and its potential side effects. Overall, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be achieved using several methods. One of the most common methods involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methylamine to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. Other methods include the use of pyrrolidine as a starting material, which is then reacted with an appropriate aldehyde or ketone to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potent antioxidant and neuroprotective properties. These properties make 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-10-4-6-12(7-5-10)16-9-11(8-13(16)17)14(18)15-2/h4-7,11H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIWJGHNYOAKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

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